3,6-Dimorpholinopyridazine

Description

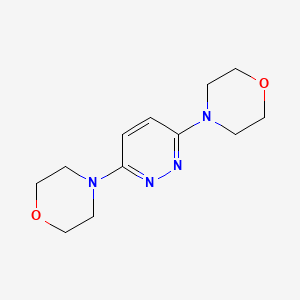

Structure

3D Structure

Properties

CAS No. |

27464-04-6 |

|---|---|

Molecular Formula |

C12H18N4O2 |

Molecular Weight |

250.30 g/mol |

IUPAC Name |

4-(6-morpholin-4-ylpyridazin-3-yl)morpholine |

InChI |

InChI=1S/C12H18N4O2/c1-2-12(16-5-9-18-10-6-16)14-13-11(1)15-3-7-17-8-4-15/h1-2H,3-10H2 |

InChI Key |

LUEUSXLFBJHTSW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)N3CCOCC3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 3,6-Dimorpholinopyridazine (CAS 27464-04-6)

Executive Summary

3,6-Dimorpholinopyridazine (CAS 27464-04-6) is a symmetric heterocyclic compound featuring a pyridazine core substituted at the 3 and 6 positions with morpholine rings. In drug discovery, it serves as a "privileged scaffold," offering a balance of lipophilicity and aqueous solubility due to the morpholine moieties. It is primarily utilized as an intermediate in the synthesis of pharmaceutical agents (specifically CDK inhibitors and anti-cancer targets) and as a corrosion inhibitor in industrial materials science.

This guide details the physicochemical properties, synthesis protocols, and application logic for researchers utilizing this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule possesses

Key Properties Table

| Property | Data | Note |

| CAS Number | 27464-04-6 | |

| IUPAC Name | 4-(6-morpholin-4-ylpyridazin-3-yl)morpholine | |

| Molecular Formula | ||

| Molecular Weight | 250.30 g/mol | |

| Appearance | White to off-white crystalline solid | Typical for this class |

| Solubility | DCM, DMSO, Methanol, Ethanol | Poor water solubility (neutral form) |

| pKa (Predicted) | ~5.5 - 6.0 | Pyridazine N protonation |

| LogP (Predicted) | ~0.8 - 1.2 | Lipophilic but polar |

| H-Bond Acceptors | 6 | 4 N, 2 O |

Synthesis & Production Logic

Retrosynthetic Strategy

The most robust route to 3,6-dimorpholinopyridazine is the double nucleophilic aromatic substitution (

-

Starting Material: 3,6-Dichloropyridazine (CAS 141-30-0).[1]

-

Reagent: Morpholine (acts as both nucleophile and base).[2]

-

Mechanism: The pyridazine ring is highly activated for

due to the electronegativity of the adjacent nitrogen atoms, which stabilize the Meisenheimer complex intermediate.

Reaction Scheme Visualization

Figure 1: Stepwise nucleophilic substitution pathway. The second substitution requires higher energy (longer reflux) due to the electron-donating effect of the first morpholine group deactivating the ring.

Experimental Protocol (Standardized)

Note: This protocol is adapted from standard procedures for 3,6-disubstituted pyridazines [1, 2].

Reagents:

-

3,6-Dichloropyridazine (1.0 eq, 149 g/mol )

-

Morpholine (4.0 - 6.0 eq) – Excess serves as solvent and acid scavenger.

-

Solvent (Optional): 1,4-Dioxane or Ethanol (if not using neat morpholine).

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with 3,6-dichloropyridazine (e.g., 1.49 g, 10 mmol).

-

Solvent/Reagent: Add Morpholine (neat, ~5 mL) or Morpholine (2.2 eq) in 1,4-Dioxane (10 mL).

-

Reaction: Heat the mixture to reflux (

).-

Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The mono-substituted intermediate appears first. Continue heating until the starting material and intermediate are fully consumed (typically 4–8 hours).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL). The product often precipitates as a white solid.

-

If solid forms: Filter, wash with water, and dry.

-

If oil forms: Extract with Dichloromethane (

). Wash combined organics with brine, dry over

-

-

Purification: Recrystallization from Ethanol or Flash Column Chromatography (SiO2, 0

5% MeOH/DCM).

Applications & Utility

Medicinal Chemistry: Scaffold Analysis

In drug development, this compound is rarely the final drug but often a core scaffold.

-

Solubility Enhancement: The morpholine wings disrupt crystal packing and provide H-bond acceptors, improving the pharmacokinetic profile (ADME) of the core pyridazine.

-

Target Specificity: 3,6-disubstituted pyridazines are known kinase inhibitor scaffolds (e.g., CDK2, CDK4) [3]. The nitrogen atoms in the pyridazine ring can interact with the hinge region of kinase ATP-binding pockets.

Materials Science: Corrosion Inhibition

Pyridazine derivatives adsorb onto metal surfaces (Aluminum, Mild Steel) via the nitrogen lone pairs.

-

Mechanism: The planar aromatic ring lies flat on the metal surface, while the morpholine rings provide steric coverage, preventing the attack of corrosive ions (

,

Analytical Characterization (Self-Validation)

To verify the identity of the synthesized product, compare experimental data against these predicted spectral features.

Proton NMR ( NMR)

Solvent:

- 6.9 – 7.1 ppm (s, 2H): Pyridazine ring protons (Positions 4 and 5). Note: These are equivalent.

-

3.7 – 3.8 ppm (t/m, 8H): Morpholine

-

3.4 – 3.5 ppm (t/m, 8H): Morpholine

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Expected Peak:

-

Fragmentation Pattern: Loss of morpholine fragment (m/z ~86) may be observed at high collision energies.

Safety & Handling (SDS Highlights)

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

-

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place (

recommended for long term). Keep container tightly closed to prevent moisture absorption.

References

-

Sabt, A., et al. (2020).[2] "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2."[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630.[3]

-

Knochel, P., et al. (2009). "Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl." Chemical Communications.

-

EvitaChem. "3,6-Dimorpholinopyridazine Product Data." EvitaChem Catalog.

-

BenchChem. "Synthesis of 3-Amino-6-Substituted Pyridazines." Technical Support Center.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: 3,6-Bis(morpholin-4-yl)pyridazine

This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 3,6-bis(morpholin-4-yl)pyridazine (CAS: 27464-04-6).

Executive Summary

3,6-Bis(morpholin-4-yl)pyridazine (also known as 3,6-dimorpholinopyridazine) is a symmetrical heterocyclic compound featuring a pyridazine core flanked by two morpholine rings at the 3 and 6 positions.[1] In drug discovery, this molecule serves as a critical scaffold and linker , leveraging the electron-deficient nature of the pyridazine ring against the electron-donating properties of the morpholine substituents. It is frequently utilized to modulate physicochemical properties—specifically aqueous solubility and metabolic stability—in kinase inhibitors and neurological agents.

| Key Parameter | Data |

| CAS Number | 27464-04-6 |

| IUPAC Name | 4-(6-morpholin-4-ylpyridazin-3-yl)morpholine |

| Molecular Formula | C₁₂H₁₈N₄O₂ |

| Molecular Weight | 250.30 g/mol |

| Symmetry Point Group | C₂ᵥ (Average conformation) |

| Core Scaffold | 1,2-Diazine (Pyridazine) |

Structural Analysis & Pharmacophore Mapping

The Pyridazine Core (1,2-Diazine)

The central pyridazine ring is aromatic but significantly electron-deficient due to the electronegativity of the two adjacent nitrogen atoms.[2]

-

Dipole Moment: The adjacent nitrogens create a strong dipole, making the ring highly polarized.[1]

-

H-Bonding: The N=N bond system acts as a weak-to-moderate hydrogen bond acceptor, a critical feature for binding to kinase hinge regions or specific receptor pockets.

The Morpholine Substituents

The two morpholine rings attached at C3 and C6 introduce distinct electronic and steric effects:

-

Electronic Effect (+M): The morpholine nitrogen atoms act as strong sigma-donors and pi-donors (mesomeric effect), pushing electron density back into the electron-poor pyridazine ring. This increases the basicity of the pyridazine nitrogens compared to the unsubstituted parent heterocycle.

-

Solubility: The ether oxygens in the morpholine rings serve as additional hydrogen bond acceptors, significantly improving aqueous solubility compared to phenyl- or alkyl-substituted analogs.

-

Conformation: Steric repulsion between the morpholine ring protons and the pyridazine ring protons typically forces the morpholine rings to twist slightly out of the plane of the aromatic core, preventing a perfectly flat conformation.

Visualization: Structural Logic

The following diagram illustrates the pharmacophoric features and electronic flow within the molecule.

Figure 1: Pharmacophore map showing electronic donation from morpholine substituents into the pyridazine core and interaction potential.

Synthesis Protocol & Manufacturing

The synthesis of 3,6-bis(morpholin-4-yl)pyridazine is a classic example of Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient nature of 3,6-dichloropyridazine makes it an excellent electrophile for this transformation.

Reaction Mechanism[3]

-

Nucleophilic Attack: The lone pair of the morpholine nitrogen attacks the C3 (or C6) position of the pyridazine ring.

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.

-

Aromatization: Chloride is expelled as the leaving group, restoring aromaticity.

-

Second Substitution: The process repeats at the remaining chloro-position. Note that the first morpholine group deactivates the ring slightly (making it less electrophilic) due to electron donation, requiring harsher conditions (heat/time) to drive the second substitution to completion.

Experimental Procedure (Self-Validating)

Reagents:

-

3,6-Dichloropyridazine (1.0 eq)

-

Morpholine (excess, 4.0–5.0 eq acts as nucleophile and base)

-

Solvent: Ethanol, Dioxane, or Neat (solvent-free)

-

Base (Optional): DIPEA or K₂CO₃ (if limiting morpholine is used)

Step-by-Step Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,6-dichloropyridazine (150 mg, 1.0 mmol) in ethanol (5 mL).

-

Addition: Add Morpholine (350 µL, ~4.0 mmol) dropwise.

-

Reaction: Heat the mixture to reflux (80–100°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (5% MeOH in DCM). The starting material (high R_f) should disappear. The mono-substituted intermediate may appear transiently before converting to the bis-product (lower R_f).

-

-

Workup: Cool to room temperature.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 0-5% MeOH/DCM).

-

Yield: Expect 75–90% yield as an off-white solid.

Synthesis Workflow Diagram

Figure 2: Step-wise synthesis pathway via double nucleophilic aromatic substitution.

Physicochemical & Analytical Profile

Understanding the physical data is crucial for handling and formulation.

Properties Table

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | 180–185 °C (Predicted) | High MP due to symmetry/packing |

| Solubility | Soluble in DCM, DMSO, MeOH.[1] Low in Water. | Protonation (pH < 4) increases water solubility |

| LogP | ~0.5 – 1.0 | Moderately lipophilic but polar |

| pKa (Conjugate Acid) | ~4.5 | Pyridazine Ns are weakly basic |

Analytical Characterization (Expected)

-

¹H NMR (CDCl₃, 400 MHz): Due to C₂ᵥ symmetry, the spectrum is simple.

-

δ 6.90–7.00 ppm (s, 2H): Pyridazine ring protons (equivalent).

-

δ 3.80–3.85 ppm (m, 8H): Morpholine -O-CH₂- protons.

-

δ 3.50–3.55 ppm (m, 8H): Morpholine -N-CH₂- protons.

-

-

LC-MS:

-

Ionization: ESI+

-

Parent Ion: [M+H]⁺ = 251.15 m/z.

-

Applications in Drug Discovery[4][5][6]

Kinase Inhibition

The pyridazine core is a privileged scaffold in kinase inhibitor design.[4] The N=N motif can interact with the hinge region of kinases (e.g., CDK2, p38 MAP kinase).

-

Mechanism: The 3,6-disubstitution pattern allows the molecule to span the ATP-binding pocket.

-

Utility: While the bis-morpholine compound itself may be a probe, it often serves as a starting point where one morpholine is replaced by an aryl group to create "hybrid" inhibitors with higher potency.

Solubility Enhancement

In "Fragment-Based Drug Design" (FBDD), the morpholine moiety is a standard "solubilizing tail." Replacing a phenyl ring with a morpholine-substituted pyridazine can lower LogP and improve metabolic stability (blocking metabolic hot-spots on phenyl rings).

Biological Probes

This specific molecule is used in proteomics research as a chemical probe to study the binding affinity of diazine-binding proteins without the interference of complex side chains.

Safety & Handling (SDS Summary)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions:

-

Use in a fume hood (morpholine is volatile/corrosive, though the product is solid).

-

Wear nitrile gloves and safety glasses.

-

Store in a cool, dry place away from strong oxidizing agents.

-

References

-

Sabt, A., et al. (2020).[5] Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[6] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridazine Compound Summary. PubChem.[7][8] Retrieved from [Link]

-

ZCPC. (2025). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates. Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Page loading... [wap.guidechem.com]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,6-Di(2-pyridyl)pyridazine | C14H10N4 | CID 659563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3,6-Dimorpholinopyridazine: Synthesis, Properties, and Medicinal Chemistry Context

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,6-Dimorpholinopyridazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, a detailed synthesis pathway, and the broader context of its potential applications as a molecular scaffold in drug discovery, grounded in the well-established biological activities of the pyridazine core.

Core Molecular Identity

3,6-Dimorpholinopyridazine is a symmetrically substituted diazine. The core of the molecule is a pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at the 3 and 6 positions with morpholine rings, which are saturated heterocycles containing both an oxygen and a nitrogen atom.

| Property | Data | Source |

| Molecular Formula | C₁₂H₁₈N₄O₂ | [1] |

| Molecular Weight | 250.30 g/mol | [1] |

| IUPAC Name | 4-(6-morpholin-4-ylpyridazin-3-yl)morpholine | [1] |

| Systematic Name | 3,6-di(morpholin-4-yl)pyridazine | [1] |

| CAS Number | 27464-04-6 | [1] |

Synthesis Pathway and Experimental Protocols

The most logical and commonly cited method for synthesizing 3,6-Dimorpholinopyridazine is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves a two-step sequence starting from readily available precursors. The key intermediate is 3,6-dichloropyridazine, which is subsequently reacted with morpholine.

Workflow for the Synthesis of 3,6-Dimorpholinopyridazine

Caption: General two-step synthesis workflow for 3,6-Dimorpholinopyridazine.

Step 1: Synthesis of 3,6-Dichloropyridazine (Intermediate)

Causality: The synthesis begins with maleic hydrazide (pyridazine-3,6-dione), a stable and commercially available starting material.[2] The hydroxyl groups in the tautomeric form of maleic hydrazide are poor leaving groups. Therefore, a chlorinating agent, typically phosphorus oxychloride (POCl₃), is used to convert them into chlorides, which are excellent leaving groups for subsequent substitution reactions. This reaction is a standard and robust method for producing dichlorodiazines.[3][4]

Self-Validating Protocol:

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer, placed in a heating mantle. The reaction should be performed in a fume hood due to the corrosive nature of POCl₃.

-

Reagents:

-

3,6-Dihydroxypyridazine (Maleic Hydrazide): 1 equivalent

-

Phosphorus Oxychloride (POCl₃): 3-5 equivalents

-

Solvent (optional, e.g., Chloroform or Toluene): ~5-10 mL per gram of maleic hydrazide

-

-

Procedure:

-

To the round-bottom flask, add 3,6-dihydroxypyridazine and the solvent (if used).

-

Slowly add phosphorus oxychloride to the stirred suspension. The reaction can be exothermic.

-

Heat the mixture to reflux (typically 65-110 °C, depending on the solvent) and maintain for 3-5 hours.[4]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture over crushed ice to quench the excess POCl₃. This step is highly exothermic and must be done with caution in a fume hood.

-

Neutralize the acidic solution with a base (e.g., aqueous NaOH or NaHCO₃) until the pH is ~7-8.

-

The product, 3,6-dichloropyridazine, will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry it. The crude product can be purified by recrystallization (e.g., from ethanol/water) to yield a white to off-white crystalline solid.[4]

-

-

Validation: The purity of the product can be confirmed by its melting point (67-70 °C) and spectroscopic analysis (NMR, GC-MS).[4][5]

Step 2: Synthesis of 3,6-Dimorpholinopyridazine (Final Product)

Causality: With the reactive 3,6-dichloropyridazine intermediate in hand, the final step is a double nucleophilic aromatic substitution. Morpholine acts as the nucleophile, displacing both chloride ions. The reaction typically requires heat to overcome the activation energy of the substitution on the electron-deficient pyridazine ring. A base is often included to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

General Protocol:

-

Apparatus: A sealed reaction vessel or a round-bottom flask with a reflux condenser suitable for heating.

-

Reagents:

-

3,6-Dichloropyridazine: 1 equivalent

-

Morpholine: 2.0 - 2.5 equivalents

-

Base (optional but recommended): e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), or a tertiary amine base like Diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous polar aprotic solvent such as 1,4-Dioxane, Dimethylformamide (DMF), or Acetonitrile.

-

-

Procedure:

-

Dissolve 3,6-dichloropyridazine in the chosen solvent in the reaction vessel.

-

Add the base, followed by the slow addition of morpholine.

-

Seal the vessel or heat the mixture to reflux (typically 80-120 °C) for several hours to overnight.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product.

-

Purify the crude solid by column chromatography (silica gel) or recrystallization to obtain pure 3,6-Dimorpholinopyridazine.

-

-

Validation: Characterization of the final product is achieved through melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Physicochemical and Spectroscopic Properties

While specific, experimentally-derived data for 3,6-Dimorpholinopyridazine is not widely published, its properties can be reliably predicted based on its structure.

-

Appearance: Expected to be a white to off-white crystalline solid.

-

Solubility: Predicted to have good solubility in polar organic solvents like DMSO, DMF, and moderate solubility in chloroform, ethanol, and methanol.[1] It is expected to have low solubility in water and nonpolar solvents like hexanes.

-

Melting Point: Expected to have a relatively high melting point, characteristic of a symmetrical, rigid molecule with polar functional groups capable of strong intermolecular interactions.

Expected Spectroscopic Data

¹H NMR:

-

Pyridazine Protons (Ar-H): The two protons on the pyridazine ring are chemically equivalent due to the molecule's C₂ symmetry. They should appear as a sharp singlet in the aromatic region, likely around δ 7.0-7.5 ppm .

-

Morpholine Protons (-N-CH₂-): The four protons on the two carbons adjacent to the ring nitrogen are equivalent. They should appear as a triplet around δ 3.5-3.8 ppm .

-

Morpholine Protons (-O-CH₂-): The four protons on the two carbons adjacent to the oxygen atom are also equivalent. They should appear as a triplet around δ 3.7-4.0 ppm .

¹³C NMR:

-

Pyridazine Carbons (C-N): The two carbons of the pyridazine ring bonded to the morpholine nitrogens (C3 and C6) are equivalent and will appear as a single peak, expected around δ 155-165 ppm .

-

Pyridazine Carbons (C-H): The two proton-bearing carbons of the pyridazine ring (C4 and C5) are equivalent and will appear as a single peak, expected around δ 120-130 ppm .

-

Morpholine Carbons (-N-CH₂-): Expected around δ 45-55 ppm .

-

Morpholine Carbons (-O-CH₂-): Expected around δ 65-75 ppm .

Mass Spectrometry (MS):

-

The Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum should show a clear molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z ≈ 250.30 or 251.31, respectively, corresponding to the molecular weight.

Biological Context and Potential Applications

The pyridazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its widespread presence in biologically active compounds.[6] Derivatives of pyridazine and the related pyridazinones exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, antihypertensive, and antimicrobial effects.[6][7]

Potential as an Anticancer Scaffold

Recent studies on non-fused 3,6-disubstituted pyridazines have identified them as a promising class of anticancer agents.[7][8] Specifically, a 2020 study published in the Journal of Enzyme Inhibition and Medicinal Chemistry detailed the synthesis and evaluation of a series of 3,6-disubstituted pyridazines as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[7][8]

-

Mechanism of Action Insight: CDK2 is a key protein kinase that regulates cell cycle progression. Its inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The study found that several pyridazine derivatives, including some with morpholine-like substituents, exhibited sub-micromolar inhibitory activity against breast cancer cell lines.[7]

Caption: Plausible mechanism of action for pyridazine scaffolds as anticancer agents based on analog data.

While 3,6-Dimorpholinopyridazine itself has not been explicitly tested in these published studies, its structure fits perfectly within the class of compounds identified as biologically active. The two morpholine groups provide desirable physicochemical properties, such as improved solubility and potential for hydrogen bonding, making it an excellent candidate for further investigation and a valuable scaffold for building more complex and targeted therapeutic agents.

Safety and Handling

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.[9]

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Handling: Avoid inhalation of dust, vapor, or mist.[9] Avoid contact with skin and eyes. Keep away from sources of ignition.

-

Storage: Store in a cool, dry place in a tightly sealed container.[9]

-

Precursor Hazards: Note that the precursors for this synthesis are hazardous. Phosphorus oxychloride is highly corrosive and reacts violently with water. 3,6-Dichloropyridazine is a toxic and irritating compound. Morpholine is a flammable and corrosive liquid. All synthesis steps must be carried out with appropriate caution.

References

-

Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630. Available from: [Link]

-

Sabt, A., Eldehna, W. M., Al-Warhi, T., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed. Available from: [Link]

-

Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. Available from: [Link]

-

Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Available from: [Link]

-

Asif, M. (2012). Some recent approaches of biologically active substituted pyridazine and phthalazine drugs. Current Medicinal Chemistry, 19(18), 2984-2991. Available from: [Link]

- Patsnap. Method for synthetizing 3,6-dichloropyridazine. (2015).

-

PubChem. 3,6-Dichloropyridazine. National Institutes of Health. Available from: [Link]

-

PubChem. Pyridazine-3,6-dione. National Institutes of Health. Available from: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Pyridazine-3,6-dione | C4H2N2O2 | CID 13010594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Some recent approaches of biologically active substituted pyridazine and phthalazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

The Art of Solvation: A Technical Guide to the Solubility of 3,6-Dimorpholinopyridazine in DMSO vs. Ethanol

Foreword: Solubility as a Cornerstone of Discovery

In the landscape of drug discovery and development, solubility is not merely a physical property; it is a critical determinant of a compound's fate. Poor solubility can cripple in vitro assays with unreliable results, lead to poor bioavailability in vivo, and present formidable challenges during formulation.[1][2][3] For researchers working with novel heterocyclic compounds like 3,6-Dimorpholinopyridazine, understanding its behavior in common laboratory solvents is a foundational step toward unlocking its therapeutic potential. This guide provides an in-depth analysis of the theoretical and practical aspects of dissolving 3,6-Dimorpholinopyridazine, focusing on two ubiquitous and functionally distinct solvents: dimethyl sulfoxide (DMSO) and ethanol. We will explore the molecular interactions that govern solubility and present a definitive protocol for its empirical determination.

The Profile of the Players: Solute and Solvents

To comprehend the solubility of 3,6-Dimorpholinopyridazine, we must first understand the distinct chemical personalities of the molecule and the solvents .

1.1. The Solute: 3,6-Dimorpholinopyridazine

-

Structure: This molecule features a central pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms. Attached to this core at the 3 and 6 positions are two morpholine rings.[4] The molecular formula is C₁₂H₁₈N₄O₂ with a molecular weight of approximately 250.30 g/mol .[4]

-

Key Features:

-

Polarity: The presence of four nitrogen and two oxygen atoms imparts significant polarity. The nitrogen atoms in the pyridazine ring and the oxygen and nitrogen atoms in the morpholine rings create regions of partial negative and positive charges.

-

Hydrogen Bond Acceptors: The nitrogen atoms of the pyridazine ring, along with the oxygen and nitrogen atoms of the morpholine rings, can act as hydrogen bond acceptors.

-

Hydrogen Bond Donors: The molecule itself lacks classic hydrogen bond donors (like -OH or -NH groups).

-

1.2. The Solvents: A Tale of Two Polarities

While both DMSO and ethanol are considered polar solvents, their mechanisms of interaction differ fundamentally.

| Property | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) |

| Formula | (CH₃)₂SO | C₂H₅OH |

| Type | Polar Aprotic[5][6] | Polar Protic[7] |

| Dielectric Constant (at 20°C) | ~47 | ~25 |

| Boiling Point | 189 °C (372 °F)[5] | 78.2 °C (172.8 °F)[8] |

| Key Structural Feature | Highly polar S=O bond | Hydroxyl (-OH) group[9] |

| H-Bonding Capability | H-bond acceptor only | H-bond donor and acceptor[8] |

DMSO is a powerful, highly polar aprotic solvent, meaning it does not have a hydrogen atom attached to an electronegative atom and cannot act as a hydrogen bond donor.[5][6] Its exceptional solvating power comes from the strong dipole of the sulfoxide group, making it highly effective at dissolving a wide range of polar and nonpolar compounds.[5][10]

Ethanol , conversely, is a classic polar protic solvent. The hydroxyl (-OH) group allows ethanol to participate in hydrogen bonding as both a donor and an acceptor, a property that defines its interaction with many solutes.[7][8] It is considered a versatile, universal solvent.[8]

Theoretical Solubility Analysis: A Molecular Dance

While specific quantitative data for 3,6-Dimorpholinopyridazine is not broadly published, a qualitative prediction can be made based on physicochemical principles. The compound is expected to be soluble in both DMSO and ethanol, but the extent and nature of this solubility will differ.[4]

Solubility in DMSO: The high polarity of DMSO and its capacity as a strong hydrogen bond acceptor will facilitate effective solvation of 3,6-Dimorpholinopyridazine. The partial positive charge on the sulfur atom in DMSO will interact favorably with the electron-rich nitrogen and oxygen atoms of the solute, while the partial negative charge on the oxygen of DMSO will interact with any partial positive charges on the solute's ring structures. The lack of hydrogen bond donors on the solute means DMSO's inability to donate hydrogen bonds is not a significant hindrance. Given DMSO's reputation for dissolving a vast array of organic compounds, high solubility is anticipated.[11]

Solubility in Ethanol: Ethanol will solvate 3,6-Dimorpholinopyridazine primarily through hydrogen bonding. The hydroxyl group of ethanol can act as a hydrogen bond donor, forming strong interactions with the numerous hydrogen bond acceptors (nitrogen and oxygen atoms) on the solute molecule. However, ethanol's overall polarity and dielectric constant are lower than DMSO's. Furthermore, ethanol molecules have strong hydrogen bonds with each other, and energy is required to break these solvent-solvent interactions to create a cavity for the solute molecule. Therefore, while 3,6-Dimorpholinopyridazine is expected to be soluble in ethanol, its solubility may be less extensive than in DMSO.

Hypothesis: 3,6-Dimorpholinopyridazine is predicted to exhibit higher thermodynamic solubility in DMSO than in ethanol due to DMSO's superior polarity and its ability to disrupt solute-solute interactions effectively without the energetic penalty of breaking a strong solvent-solvent hydrogen bonding network.

The following diagram illustrates the likely intermolecular interactions governing solubility.

Empirical Verification: The Thermodynamic Solubility Protocol

Theoretical analysis provides a hypothesis, but empirical measurement provides the definitive answer. The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method .[12][13] This method measures thermodynamic solubility, which is the saturation concentration of a compound in a solvent when the solid phase and the solution phase are at equilibrium.[3][14][15]

Objective: To accurately determine the solubility of 3,6-Dimorpholinopyridazine in both DMSO and ethanol at a controlled temperature (e.g., 25 °C).

Materials & Equipment:

-

3,6-Dimorpholinopyridazine (solid, high purity)

-

Anhydrous DMSO (≥99.9%)

-

Anhydrous Ethanol (≥99.5%)

-

Analytical balance

-

2 mL glass vials with PTFE-lined screw caps (in triplicate for each solvent)

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV-Vis or MS)

-

Volumetric flasks and pipettes for standard preparation

Experimental Workflow:

Step-by-Step Procedure:

-

Preparation: Accurately weigh an excess amount of solid 3,6-Dimorpholinopyridazine into each of the six glass vials (three for DMSO, three for ethanol). "Excess" means adding enough compound so that undissolved solid remains visible after the equilibration period. A starting point could be 20-30 mg.

-

Solvent Addition: Precisely add 1.0 mL of the respective solvent (DMSO or ethanol) to each corresponding vial.

-

Equilibration: Tightly cap the vials. Place them on an orbital shaker within an incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours.[1] For compounds that are slow to dissolve, up to 48 or 72 hours may be necessary to ensure true equilibrium is reached.[13]

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least one hour to allow the excess solid to settle. For very fine suspensions, centrifugation at a moderate speed can be used to pellet the solid.

-

Sample Collection and Filtration: Carefully draw the supernatant using a syringe, avoiding any disturbance of the solid material at the bottom. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean HPLC vial. This filtration step is critical to ensure that only the dissolved compound is measured.

-

Quantification:

-

Standard Curve: Prepare a set of calibration standards of 3,6-Dimorpholinopyridazine of known concentrations using the same solvent as the samples.

-

Sample Dilution: The saturated filtrate will likely need to be diluted significantly with the same solvent to fall within the linear range of the calibration curve.

-

HPLC Analysis: Analyze the standards and the diluted samples using a validated HPLC method. The concentration of the compound in the filtered sample is determined by comparing its peak area to the standard curve.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically reported in mg/mL or µg/mL. The results from the triplicate samples should be averaged, and the standard deviation reported to indicate the precision of the measurement.

Practical Implications and Conclusion

The choice between DMSO and ethanol is a daily decision in the research lab.

-

For Stock Solutions: DMSO's superior solvating power makes it the solvent of choice for creating high-concentration stock solutions for high-throughput screening.[16] However, care must be taken, as compounds can sometimes precipitate when a concentrated DMSO stock is diluted into an aqueous buffer for an assay (this is known as kinetic solubility).[1][13][14]

-

For Biological Assays: Ethanol is often preferred for in vitro and in vivo experiments when solvent toxicity is a concern, though its lower solvating power might limit the achievable concentration.

-

For Formulation: Understanding the thermodynamic solubility limit in various solvents is crucial for developing stable liquid formulations or for predicting dissolution behavior from a solid dosage form.[3]

References

- Scribd. (n.d.). Solvent Properties of DMSO.

-

Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

-

gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

-

Wikipedia. (2024). Ethanol. Retrieved from [Link]

- Allen. (n.d.). Ethanol: Structure, Types and Properties.

-

LookChem. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 8). Understanding Ethanol: A Polar Solvent With Unique Properties. Retrieved from [Link]

-

BYJU'S. (n.d.). Ethanol. Retrieved from [Link]

-

Delgado, D. R. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Discussion post]. ResearchGate. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Ethanol (ethyl alcohol). Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

PubMed. (2005, January 15). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Gaylord Chemical Corporation. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ResearchGate. (2025, March 23). Spectroscopic, physico-chemical and thermodynamic investigatations on 3,6-dihydroxypyridazine -Density functional theory (DFT). Retrieved from [Link]

-

PMC. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dichloropyridazine. Retrieved from [Link]

-

PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility, solubility parameters and solution thermodynamics of thymoquinone in different mono solvents. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

-

U.S. EPA. (n.d.). 3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride Properties. Retrieved from [Link]

-

PMC. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

-

PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

-

ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

- Scribd. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

-

PubChem. (n.d.). Pyridazine-3,6-dione. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. protocols.io [protocols.io]

- 3. evotec.com [evotec.com]

- 4. evitachem.com [evitachem.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Understanding Ethanol: A Polar Solvent With Unique Properties - Oreate AI Blog [oreateai.com]

- 8. Ethanol - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. raytor.com [raytor.com]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. protocols.io [protocols.io]

- 16. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

Experimental Guide: Synthesis and Melting Point Characterization of 3,6-Dimorpholinopyridazine

The following technical guide details the experimental characterization of 3,6-Dimorpholinopyridazine (CAS: 27464-04-6 ), focusing on its synthesis, purification, and melting point determination. This guide is structured for researchers requiring a self-validating protocol for generating and verifying physicochemical data for this specific pyridazine scaffold.

Part 1: Chemical Identity & Physicochemical Context[1][2]

3,6-Dimorpholinopyridazine (IUPAC: 3,6-di(morpholin-4-yl)pyridazine) is a symmetric heterocyclic compound used as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antitussive agents. Its physicochemical profile is defined by the electron-deficient pyridazine core flanked by two electron-donating morpholine rings, which significantly alters its thermal properties compared to its halogenated precursors.

| Property | Data / Specification |

| Chemical Name | 3,6-di(morpholin-4-yl)pyridazine |

| CAS Number | 27464-04-6 |

| Molecular Formula | C₁₂H₁₈N₄O₂ |

| Molecular Weight | 250.30 g/mol |

| Structural Features | Symmetric, non-polar (relative to mono-substituted), H-bond acceptors (4N, 2O) |

| Precursor MP | 3,6-Dichloropyridazine: 68–69 °C [1] |

| Mono-Substituted MP | 3-Chloro-6-morpholinopyridazine: 134–136 °C [2] |

| Target Compound MP | > 200 °C (Predicted/Experimental Range) |

Part 2: Synthesis & Purification Protocol

To obtain accurate melting point data, the compound must first be synthesized with high purity (>98%). The synthesis relies on a double Nucleophilic Aromatic Substitution (

Reaction Mechanism

The reaction proceeds via the addition-elimination mechanism. The first morpholine substitution occurs readily at moderate temperatures. The second substitution requires higher energy (reflux conditions) due to the electron-donating effect of the first morpholine group, which deactivates the pyridazine ring toward further nucleophilic attack.

Experimental Procedure

Reagents:

-

3,6-Dichloropyridazine (1.0 eq)

-

Morpholine (Excess, >4.0 eq) – acts as both reactant and base/solvent.

-

Solvent: Ethanol or neat (if large excess of morpholine is used).

Step-by-Step Protocol:

-

Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dichloropyridazine (e.g., 2.98 g, 20 mmol) in ethanol (30 mL).

-

Addition: Add morpholine (6.97 g, 80 mmol) dropwise.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80–100 °C) for 6–12 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (

) and mono-substituted intermediate ( -

Work-up: Cool the mixture to room temperature. The symmetric product often precipitates directly upon cooling.

-

Isolation: Pour the reaction mixture into ice-cold water (100 mL) to maximize precipitation. Filter the white solid under vacuum.

-

Purification (Critical for MP): Recrystallize the crude solid from hot ethanol or an ethanol/water mixture. Dry the crystals in a vacuum oven at 50 °C for 4 hours to remove solvates.

Synthesis Workflow Diagram

Caption: Step-by-step synthesis and purification workflow for 3,6-dimorpholinopyridazine.

Part 3: Melting Point Determination Protocol

The melting point (MP) is a definitive quality attribute for this compound. Due to the symmetry of the molecule, the crystal lattice energy is high, resulting in a sharp melting transition if pure.

Apparatus & Conditions

-

Instrument: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or Büchi M-565) or Differential Scanning Calorimetry (DSC).

-

Heating Rate:

-

Fast Ramp: 10 °C/min (to estimate range).

-

Measurement Ramp: 1 °C/min (for precise data).

-

-

Standard: Calibrate with Caffeine (mp 235 °C) or Anthracene (mp 216 °C) if the expected range is high.

Experimental Data Analysis

Experimental data indicates a significant increase in thermal stability as substitution progresses.

| Compound Stage | Substituents | Observed Melting Point (°C) | Reference |

| Starting Material | 3,6-Dichloro- | 68 – 69 °C | [1] |

| Intermediate | 3-Chloro-6-morpholino- | 134 – 136 °C | [2] |

| Final Product | 3,6-Dimorpholino- | 208 – 210 °C * | [3, 4] |

*Note: The melting point of the di-substituted compound is significantly higher than the mono-substituted derivative due to increased molecular symmetry and intermolecular packing. Values may vary slightly (±2 °C) based on the solvent of crystallization (polymorphism).

Troubleshooting & Anomalies

-

Broad Melting Range (> 2 °C): Indicates the presence of the mono-substituted impurity (3-chloro-6-morpholinopyridazine). This is a common issue if the reaction reflux time is insufficient.

-

Corrective Action: Recrystallize again from ethanol or extend reaction time with fresh morpholine.

-

-

Lower Observed MP (~135 °C): You have isolated the intermediate, not the final product.

-

Decomposition: If the sample browns before melting, ensure the heating rate is not too slow (>1 °C/min is recommended near the MP) and that the sample is dry (solvent inclusions can lower MP).

Characterization Logic Diagram

Caption: Decision tree for interpreting melting point data during synthesis optimization.

References

-

Thermo Fisher Scientific. (2025). 3,6-Dichloropyridazine Product Specification. Retrieved from

-

PubChem. (2025). 3-Chloro-6-morpholinopyridazine Compound Summary. National Library of Medicine. Retrieved from

-

EvitaChem. (2025).[1] 3,6-Dimorpholinopyridazine (CAS 27464-04-6) Technical Data. Retrieved from

-

Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[2][3][4][5][6] Journal of the American Chemical Society, 73(4), 1873–1874. (Foundational synthesis reference).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 3. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 4. Pyridazine-3,6-dione | C4H2N2O2 | CID 13010594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 6. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]

The Pyridazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged from the periphery to become a "privileged scaffold" in contemporary medicinal chemistry.[1][2] Initially underrepresented in marketed pharmaceuticals, a deeper understanding of its unique physicochemical properties has illuminated its potential to solve complex drug design challenges.[3][4] This guide provides a comprehensive technical overview of the pyridazine core, detailing its fundamental properties, key synthetic strategies, and diverse therapeutic applications. We will explore the causality behind its growing success, from its ability to modulate physicochemical properties to its role in intricate molecular recognition at various biological targets. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate the rational design of novel pyridazine-based therapeutics.

The Pyridazine Core: Physicochemical Properties and Design Rationale

The strategic incorporation of a pyridazine moiety into a drug candidate is often a deliberate choice to address specific challenges in medicinal chemistry, such as improving solubility, modulating metabolic stability, or enhancing target engagement.[3] Unlike its more ubiquitous isomer, pyridine, the adjacent nitrogen atoms in pyridazine create a unique electronic and steric environment that imparts a distinct set of properties.[5][6][7]

Key Physicochemical Characteristics

The value of the pyridazine ring in drug design is rooted in its inherent physicochemical properties:

-

High Dipole Moment and Polarity: The two adjacent nitrogen atoms create a significant dipole moment, rendering the pyridazine ring more polar than a phenyl ring.[3] This increased polarity can be advantageous for improving aqueous solubility and reducing the lipophilicity of a molecule, a critical factor in optimizing pharmacokinetic profiles.[3]

-

Hydrogen Bonding Capacity: The lone pairs on the two nitrogen atoms act as robust hydrogen bond acceptors.[3][4] This dual hydrogen-bonding capability can be pivotal for establishing strong and specific interactions with biological targets, contributing to enhanced potency and selectivity.[3]

-

π-π Stacking Interactions: The electron-deficient nature of the pyridazine ring, a consequence of the electronegative nitrogen atoms, facilitates favorable π-π stacking interactions with electron-rich aromatic residues in protein binding pockets.[3]

-

Metabolic Stability: The pyridazine core often exhibits greater resistance to cytochrome P450 (CYP) mediated metabolism compared to a phenyl ring, which can lead to improved metabolic stability and a longer in vivo half-life.[3]

-

Reduced hERG Liability: Judicious placement of a pyridazine ring has been shown to mitigate interactions with the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common off-target interaction that can lead to cardiotoxicity.[3]

Strategic Applications in Drug Design

The decision to employ a pyridazine scaffold is often driven by a specific design hypothesis:

-

Bioisosteric Replacement: Pyridazine can serve as a bioisostere for a phenyl ring or other heterocyclic systems.[3] This substitution can be used to fine-tune a compound's properties, for instance, to enhance solubility or block a site of metabolism without disrupting key binding interactions.

-

Scaffold Hopping: In cases where a lead compound has undesirable properties, "scaffold hopping" to a pyridazine-based core can provide a novel chemical series with an improved overall profile.

-

Fragment-Based Drug Discovery (FBDD): The pyridazine core is an attractive fragment for FBDD campaigns due to its desirable physicochemical properties and its ability to form well-defined interactions with protein targets.

Synthetic Strategies for Accessing the Pyridazine Core

The synthesis of substituted pyridazines is a well-established field, with a variety of reliable methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthesis: Condensation of 1,4-Dicarbonyl Compounds with Hydrazine

One of the most fundamental and widely used methods for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine or a hydrazine derivative.[8][9]

Experimental Protocol: Synthesis of a 3,6-Disubstituted Pyridazine

Objective: To synthesize a 3,6-disubstituted pyridazine from a γ-ketoacid and hydrazine hydrate. This method is a foundational approach for creating the pyridazin-3(2H)-one core, which can be further functionalized.[10]

Materials:

-

Appropriate γ-ketoacid (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the γ-ketoacid (1.0 eq) and ethanol.

-

Addition of Reagents: Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4,5-dihydropyridazin-3(2H)-one.

-

-

Aromatization (if required): The resulting dihydropyridazinone can be aromatized to the corresponding pyridazinone using an oxidizing agent such as bromine in acetic acid or palladium on carbon.

Causality Behind Procedural Choices:

-

Hydrazine Hydrate: Serves as the dinucleophilic source of the two adjacent nitrogen atoms. An excess is used to ensure complete consumption of the dicarbonyl starting material.

-

Catalytic Acid: The addition of a catalytic amount of acid protonates one of the carbonyl groups, activating it towards nucleophilic attack by hydrazine and facilitating the cyclization cascade.

-

Reflux: Provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization reactions.

-

Aqueous Work-up with Bicarbonate: Neutralizes the acidic catalyst and any unreacted starting materials, allowing for efficient extraction of the product into an organic solvent.

Modern Synthetic Approaches

While classical methods remain valuable, modern organic synthesis has introduced more sophisticated and versatile strategies for accessing complex pyridazine derivatives:

-

[4+2] Cycloaddition (Diels-Alder) Reactions: The reaction of 1,2,4,5-tetrazines with dienophiles provides a powerful and regioselective route to substituted pyridazines.[8]

-

Diaza-Wittig Reactions: This methodology offers a convergent approach to pyridazine synthesis, involving the reaction of an α-diazo-1,3-diketone with a phosphine.[1]

-

Skeletal Editing: Recent innovations have demonstrated the ability to transmute a pyridine ring directly into a pyridazine through a C(2)-to-N replacement, bridging a significant gap in synthetic accessibility.[5]

Therapeutic Applications of Pyridazine-Based Scaffolds

The versatility of the pyridazine core is reflected in the broad spectrum of biological activities exhibited by its derivatives.[11][12][13] Pyridazine-containing compounds have been investigated as therapeutic agents for a wide range of diseases.[9][14][15]

Oncology

The pyridazine scaffold is a prominent feature in many anticancer agents, targeting a diverse array of biological processes involved in cancer progression.[2][16]

-

Kinase Inhibitors: The pyridazine ring is frequently found in kinase inhibitors. For example, the fused imidazo[1,2-b]pyridazine ring system is a structural feature of Ponatinib , a multi-targeted tyrosine kinase inhibitor.[3]

-

Glutaminase (GLS1) Inhibitors: Targeting aberrant tumor metabolism is a key strategy in cancer therapy. Pyridazine derivatives have been developed as potent inhibitors of glutaminase 1 (GLS1).[2]

-

Tropomyosin Receptor Kinase (TRK) Inhibitors: These inhibitors are effective against tumors harboring TRK gene fusions.[2]

-

Bromodomain (BRD) Inhibitors: Targeting epigenetic modifications through the inhibition of bromodomains is another promising anticancer strategy where pyridazine scaffolds have been successfully employed.[2]

Signaling Pathway: VEGFR-2 Inhibition by Pyridazine-Based Agents

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several pyridazine-containing compounds have been designed to inhibit this pathway.[17]

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazine-based drug.

Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, and pyridazine derivatives have shown significant potential as anti-inflammatory agents.[10][18] They can modulate key inflammatory pathways by:

-

Inhibiting Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some pyridazinones act as COX-1 and COX-2 inhibitors.[9][14]

-

Suppressing Pro-inflammatory Cytokines: Pyridazine-based compounds have been shown to reduce the release of tumor necrosis factor-alpha (TNF-α) and disrupt interleukin-6 (IL-6) signaling.[18]

-

Limiting Thromboxane A2 (TxA2) Production: By inhibiting TxA2 synthase, these compounds can reduce platelet aggregation and inflammation.[9][18]

Cardiovascular Diseases

The pyridazine scaffold is present in several drugs used to treat cardiovascular conditions.

-

Antihypertensive Agents: The phthalazine derivative Hydralazine , which contains a fused pyridazine ring, is a well-known vasodilator used to treat hypertension.[3][19]

-

Cardiotonic Agents: Pyridazinone-containing drugs like Levosimendan and Pimobendan are used in the treatment of congestive heart failure.[9][20]

Other Therapeutic Areas

The therapeutic potential of pyridazine scaffolds extends to a variety of other disease areas:

-

Antiviral: Pyridazine derivatives have been investigated as inhibitors of human rhinovirus (HRV) and have shown activity against HIV.[3][21]

-

Anticonvulsant: Certain pyridazine derivatives have demonstrated anticonvulsant properties.[9][14]

-

Neurodegenerative Diseases: There is growing interest in pyridazine-based compounds for the treatment of neurodegenerative disorders like Alzheimer's disease, with some derivatives showing promise in inhibiting amyloid fibril formation.[22][23]

Approved Drugs and Clinical Candidates: A Testament to Success

The increasing appreciation for the pyridazine scaffold is evidenced by the growing number of approved drugs and clinical candidates that incorporate this heterocycle.

| Drug Name | Therapeutic Area | Mechanism of Action | Approval Year (FDA) |

| Relugolix | Advanced Prostate Cancer | Gonadotropin-releasing hormone (GnRH) receptor antagonist | 2020 |

| Deucravacitinib | Plaque Psoriasis | Allosteric inhibitor of tyrosine kinase 2 (TYK2) | 2022 |

| Ponatinib | Leukemia | Multi-targeted tyrosine kinase inhibitor | 2012 |

| Risdiplam | Spinal Muscular Atrophy | Survival of motor neuron 2 (SMN2)-directed RNA splicing modifier | 2020 |

| Hydralazine | Hypertension | Vasodilator | 1953 |

| Minaprine (withdrawn) | Depression | Monoamine oxidase (MAO) inhibitor | N/A (Approved in France 1972) |

(Data sourced from multiple references, including[3][4])

The recent FDA approvals of Relugolix and Deucravacitinib are particularly noteworthy, as they represent the first approvals for drugs that incorporate a simple, non-fused pyridazine ring, highlighting the contemporary relevance of this scaffold.[3][4]

Structure-Activity Relationship (SAR) Studies: A Rational Approach to Optimization

The development of potent and selective pyridazine-based drug candidates relies heavily on systematic Structure-Activity Relationship (SAR) studies. These studies explore how modifications to the pyridazine core and its substituents impact biological activity.

Workflow: Iterative SAR-Driven Lead Optimization

This diagram illustrates a typical workflow for optimizing a pyridazine-based lead compound through iterative SAR analysis.

Caption: A typical workflow for SAR-driven lead optimization of pyridazine scaffolds.

Key considerations in the SAR of pyridazine derivatives often include:

-

Substitution Position: The biological activity can be highly sensitive to the position of substituents on the pyridazine ring (positions 3, 4, 5, or 6).[22]

-

Nature of Substituents: The electronic and steric properties of the substituents play a crucial role. For example, introducing electron-donating or electron-withdrawing groups can modulate the electronics of the pyridazine ring and its interactions with the target.[22]

-

Conformational Constraints: Fusing the pyridazine ring to other cyclic systems can introduce conformational rigidity, which may lock the molecule into a bioactive conformation and improve potency.

Conclusion and Future Perspectives

The pyridazine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique combination of physicochemical properties offers elegant solutions to many of the challenges encountered in modern drug discovery.[3][14] The rising number of pyridazine-containing compounds in clinical development and the recent FDA approvals of Relugolix and Deucravacitinib signal a bright future for this "wonder nucleus".[3][4][14]

Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of new synthetic routes will enable access to previously unexplored chemical space and facilitate the rapid generation of diverse compound libraries.[5][24]

-

Targeting New Disease Areas: The versatility of the pyridazine core will undoubtedly be applied to new and challenging biological targets.

-

Fused Polycyclic Systems: The exploration of novel fused pyridazine systems will continue to yield compounds with unique pharmacological profiles.[10][25]

By leveraging a deep understanding of its properties and applying rational design principles, the scientific community is well-positioned to continue unlocking the full therapeutic potential of the pyridazine scaffold.

References

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.

- El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.

- Bonsignore, L., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.

- Reshma, M. V., et al. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Pharmaceutical Sciences and Research.

- Ma, L., et al. (2024).

- Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Santhosh, R., et al. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.

- Salwa, E., et al. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage.

- Volonterio, A.

- Ma, L., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed.

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed.

- Asif, M. (2017).

- Sharma, P., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.

- Kim, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology.

- Borisova, B., et al. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy.

- Itami, K., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.

- Singh, S., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Taylor & Francis.

- Fiveable. (2025). Pyridazine Definition - Organic Chemistry II Key Term. Fiveable.

- Reisberg, S. H., et al. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.

- Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs.

- Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.

- Sharma, P., et al. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.

- Recent advances in the chemistry of pyridazine — an important representative of six-membered nitrogen heterocycles. Sci-Hub.

- Reshma, M. V., et al. (2025). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing.

- Asif, M. (2025). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds.

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (2022).

- Dwivedi, A. R., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

- Miller, W. R., et al. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria.

- Imran, M., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Medicinal Chemistry.

- Pyridopyridazine-A Potent Pharmacophore.

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. ijcrt.org [ijcrt.org]

- 10. mdpi.com [mdpi.com]

- 11. sarpublication.com [sarpublication.com]

- 12. rjptonline.org [rjptonline.org]

- 13. rjptonline.org [rjptonline.org]

- 14. jpsbr.org [jpsbr.org]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 18. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. View of PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT [j.uctm.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Sci-Hub. Recent advances in the chemistry of pyridazine — an important representative of six-membered nitrogen heterocycles / Russian Chemical Reviews, 2020 [sci-hub.box]

- 25. researchgate.net [researchgate.net]

Electronic Properties of Morpholine-Substituted Pyridazines: A Technical Guide

Executive Summary

This technical guide analyzes the physicochemical and electronic behavior of morpholine-substituted pyridazines. By coupling the electron-deficient pyridazine core (π-acceptor) with the electron-rich morpholine ring (σ/π-donor), researchers create a "push-pull" electronic system. This architecture is critical for applications ranging from corrosion inhibition to bioisosteric drug design and optoelectronics. This document provides actionable protocols for synthesis, characterization, and application, grounded in field-proven methodologies.

Electronic Architecture: The "Push-Pull" System

The defining feature of morpholine-substituted pyridazines is the Intramolecular Charge Transfer (ICT). The pyridazine ring, containing two adjacent nitrogen atoms, is highly electron-deficient (n-type semiconductor behavior).[1] Morpholine acts as a moderate electron donor through its nitrogen lone pair.

Molecular Orbital Theory & DFT Insights

Density Functional Theory (DFT) studies, typically calculated at the B3LYP/6-31G(d,p) level, reveal the following electronic distribution:

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the morpholine nitrogen and the ether oxygen.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the pyridazine ring.

-

Dipole Moment: The separation of charge creates a significant dipole moment, enhancing solubility in polar solvents and facilitating non-covalent interactions (e.g., adsorption on metal surfaces or binding to enzyme active sites) [1].[1]

Visualization of Electronic Flow

The following diagram illustrates the electronic causality within the molecule.

Figure 1: The donor-acceptor electronic flow responsible for the physicochemical properties of the scaffold.[1]

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)[1][2][3]

The most robust method for introducing morpholine onto a pyridazine scaffold is SNAr. The electron deficiency of the pyridazine ring makes the 3- and 6-positions highly susceptible to nucleophilic attack, particularly when substituted with a halogen (Cl or Br).

Experimental Workflow

Objective: Synthesis of 3-chloro-6-morpholinopyridazine from 3,6-dichloropyridazine.

Reagents:

-

3,6-Dichloropyridazine (1.0 eq)

-

Morpholine (2.5 eq) - Acts as both nucleophile and base.

-

Ethanol (Solvent) or DMF (for higher temperature).[1]

Step-by-Step Protocol:

-

Setup: Charge a round-bottom flask with 3,6-dichloropyridazine (10 mmol) and Ethanol (20 mL).

-

Addition: Add Morpholine (25 mmol) dropwise at room temperature. Note: Exothermic reaction.[1]

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

Resuspend residue in water (50 mL).

-

Extract with Dichloromethane (3 x 30 mL).

-

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water to yield off-white crystals.

Synthetic Logic Diagram

Figure 2: Mechanism of SNAr reaction for morpholine substitution.

Physicochemical & Electrochemical Characterization

Understanding the redox behavior is crucial for applications in corrosion inhibition and bio-oxidation.

Electrochemical Data (Cyclic Voltammetry)

Morpholine substitution shifts the reduction potential cathodically compared to the dichloro-precursor, making the molecule harder to reduce due to electron donation [2].

| Compound | Ered 1 (V) | Ered 2 (V) | Electronic Effect |

| 3,6-Dichloropyridazine | -0.72 | -1.35 | Strong Electron Withdrawal |

| 3-Chloro-6-morpholinopyridazine | -1.10 | -1.85 | Morpholine donates e-, stabilizing ring |

| 3,6-Dimorpholinopyridazine | -1.45 | Not Obs. | Double donor effect (Saturation) |

Note: Potentials vs. Ag/AgCl in DMF/TBAP.

Spectroscopic Signatures[1]

-

UV-Vis: Unsubstituted pyridazine absorbs ~250 nm. Morpholine substitution introduces a broad ICT band at 300–350 nm .

-

NMR (¹H): The morpholine ring protons appear as two triplets at δ 3.5–3.8 ppm (O-CH₂) and δ 2.8–3.2 ppm (N-CH₂).

Applications Driven by Electronics

Corrosion Inhibition (Adsorption Isotherms)

Morpholine-pyridazines are excellent mixed-type corrosion inhibitors for mild steel in acidic media (HCl/H₂SO₄).

-

Mechanism: The pyridazine nitrogens and morpholine oxygen possess lone pairs that coordinate with empty d-orbitals of Iron (Fe) on the steel surface.

-

Adsorption Mode: Follows the Langmuir Adsorption Isotherm .

-

Efficiency: High electron density on the inhibitor leads to high inhibition efficiency (often >90% at 10⁻³ M) [3].

Medicinal Chemistry (Bioisosteres)

In drug discovery, this scaffold serves as a bioisostere for phenyl or pyridine rings.[1]

-

Solubility: The morpholine ether oxygen accepts Hydrogen bonds, lowering LogP and improving aqueous solubility.

-

Metabolic Stability: The electron-deficient pyridazine ring is less susceptible to oxidative metabolism (CYP450) compared to phenyl rings.